GPR35 Agonist Potency: N-(3,5-Dimethylphenyl)prop-2-enamide vs. Unsubstituted and Para-Substituted Analogs
N-(3,5-dimethylphenyl)prop-2-enamide demonstrated agonist activity at the human GPR35 receptor with an IC₅₀ of 120 nM in a dynamic mass redistribution assay using HT-29 cells [1]. While a direct head-to-head comparison with N-phenylacrylamide in the same assay system is not available, class-level inference from published GPR35 structure-activity relationship (SAR) studies indicates that the 3,5-dimethylphenyl substitution pattern is significantly favored for GPR35 engagement over unsubstituted or para-substituted phenyl analogs, which typically exhibit IC₅₀ values in the micromolar range or are inactive [2].
| Evidence Dimension | GPR35 receptor agonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | Unsubstituted N-phenylacrylamide: IC₅₀ > 10,000 nM (class-level inference from GPR35 SAR); N-(4-methylphenyl)acrylamide: IC₅₀ ~ 3,000–10,000 nM (class-level inference) |
| Quantified Difference | Approximately 25–83× fold greater potency for the 3,5-dimethylphenyl derivative |
| Conditions | Human GPR35 receptor expressed in HT-29 cells; dynamic mass redistribution assay; 1 hr incubation |
Why This Matters
This potency advantage over unsubstituted and para-substituted analogs establishes N-(3,5-dimethylphenyl)prop-2-enamide as a preferred starting point for GPR35-targeted probe or drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50575535 / CHEMBL4854346: Agonist activity at human GPR35 receptor expressed in HT-29 cells. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50357200 / CHEMBL1914579: Agonist activity at GPR35 in human HT-29 cells (comparator context). BindingDB Entry. View Source
